4-Bromo-2,3,5,6-tetramethylbenzyl diethylcarbamodithioate
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Overview
Description
1-BROMO-4-({[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}METHYL)-2,3,5,6-TETRAMETHYLBENZENE is an organic compound with a complex structure, featuring a bromine atom, a diethylamino group, and a carbothioyl group attached to a tetramethylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Common reagents used in these reactions include bromine, diethylamine, and thiocarbonyl compounds .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-BROMO-4-({[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}METHYL)-2,3,5,6-TETRAMETHYLBENZENE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-BROMO-4-({[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}METHYL)-2,3,5,6-TETRAMETHYLBENZENE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-BROMO-4-({[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}METHYL)-2,3,5,6-TETRAMETHYLBENZENE involves its interaction with molecular targets such as enzymes and receptors. The diethylamino and carbothioyl groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling .
Comparison with Similar Compounds
1-BROMO-2,3,5,6-TETRAMETHYLBENZENE: Lacks the diethylamino and carbothioyl groups, resulting in different chemical properties and reactivity.
4-({[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}METHYL)-2,3,5,6-TETRAMETHYLBENZENE:
Uniqueness: 1-BROMO-4-({[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}METHYL)-2,3,5,6-TETRAMETHYLBENZENE is unique due to the presence of both the bromine atom and the diethylamino-carbothioyl functional group, which confer distinct chemical properties and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C16H24BrNS2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
(4-bromo-2,3,5,6-tetramethylphenyl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C16H24BrNS2/c1-7-18(8-2)16(19)20-9-14-10(3)12(5)15(17)13(6)11(14)4/h7-9H2,1-6H3 |
InChI Key |
NBZUCMORUIQQPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCC1=C(C(=C(C(=C1C)C)Br)C)C |
Origin of Product |
United States |
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